molecular formula C18H17FN2O B11344142 6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole CAS No. 1018164-71-0

6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole

Cat. No.: B11344142
CAS No.: 1018164-71-0
M. Wt: 296.3 g/mol
InChI Key: BLOKQHIOWJMIPA-UHFFFAOYSA-N
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Description

5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is a synthetic organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position of the benzodiazole ring and a prop-2-en-1-yl group attached to a phenoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Phenoxyethyl Moiety: The phenoxyethyl group can be introduced through nucleophilic substitution reactions involving phenol derivatives and ethylene oxide.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using allyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The phenoxyethyl moiety may facilitate binding to hydrophobic pockets, while the prop-2-en-1-yl group can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-benzodiazole: Lacks the phenoxyethyl and prop-2-en-1-yl groups, resulting in different chemical and biological properties.

    2-Phenoxyethyl-1H-benzodiazole: Lacks the fluorine atom, which affects its reactivity and interactions with biological targets.

    1H-1,3-Benzodiazole: The parent compound without any substituents, used as a reference for studying the effects of various substituents.

Uniqueness

5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of the fluorine atom enhances its ability to interact with biological targets, while the phenoxyethyl and prop-2-en-1-yl groups contribute to its stability and bioavailability.

Biological Activity

6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core with a fluorine substituent and a phenoxyethyl side chain. Its structural formula can be represented as follows:

C18H19FN2O\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits noteworthy antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Salmonella enterica16

These results indicate that the compound could serve as a potential candidate for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 20 µM concentration) compared to untreated controls.

Anti-inflammatory Activity

Another area of interest is the compound's anti-inflammatory effects. In animal models, administration of this benzimidazole derivative has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Potential modulation of receptors involved in inflammatory responses has also been proposed.

Properties

CAS No.

1018164-71-0

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

6-fluoro-2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C18H17FN2O/c1-3-6-13-7-4-5-8-17(13)22-12(2)18-20-15-10-9-14(19)11-16(15)21-18/h3-5,7-12H,1,6H2,2H3,(H,20,21)

InChI Key

BLOKQHIOWJMIPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)F)OC3=CC=CC=C3CC=C

Origin of Product

United States

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